m-Fluoro Prasugrel-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Fluoro Prasugrel-d4 (hydrochloride): is a deuterated form of m-Fluoro Prasugrel, a compound used in scientific research. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in pharmacokinetic studies to track the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of m-Fluoro Prasugrel-d4 (hydrochloride) involves several steps, starting with the preparation of the core structure of PrasugrelThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: : Industrial production of m-Fluoro Prasugrel-d4 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: : m-Fluoro Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
m-Fluoro Prasugrel-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to track the compound’s behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in quality control and analytical testing .
Mechanism of Action
The mechanism of action of m-Fluoro Prasugrel-d4 (hydrochloride) involves its interaction with specific molecular targets. As a deuterated analog of Prasugrel, it inhibits platelet aggregation by irreversibly binding to the P2Y12 type ADP receptors on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: The non-deuterated form, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Ticlopidine: An older thienopyridine derivative with similar pharmacological properties
Uniqueness: : m-Fluoro Prasugrel-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H21ClFNO3S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI Key |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H].Cl |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.